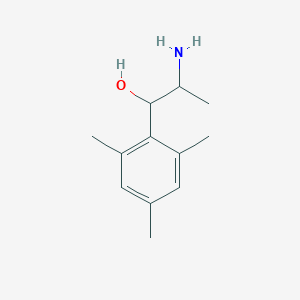![molecular formula C8H11N3OS B13174727 [(3-Methoxyphenyl)amino]thiourea](/img/structure/B13174727.png)
[(3-Methoxyphenyl)amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is part of the thiourea family, which is characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(3-Methoxyphenyl)amino]thiourea can be synthesized through the condensation reaction of 3-methoxyaniline with thiocarbamoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the reactants being mixed in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction parameters and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Methoxyphenyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(3-Methoxyphenyl)amino]thiourea has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [(3-Methoxyphenyl)amino]thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form strong interactions with metal ions and other electrophilic species .
Vergleich Mit ähnlichen Verbindungen
[(3-Methoxyphenyl)amino]thiourea can be compared with other thiourea derivatives such as:
N-Phenylthiourea: Similar to this compound but lacks the methoxy group, resulting in different reactivity and applications.
N,N’-Disubstituted Thioureas: These compounds have two substituents on the nitrogen atoms, leading to varied chemical properties and uses.
This compound is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other thiourea derivatives .
Eigenschaften
Molekularformel |
C8H11N3OS |
|---|---|
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
(3-methoxyanilino)thiourea |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-4-2-3-6(5-7)10-11-8(9)13/h2-5,10H,1H3,(H3,9,11,13) |
InChI-Schlüssel |
ZYVOLIRRGOVEAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


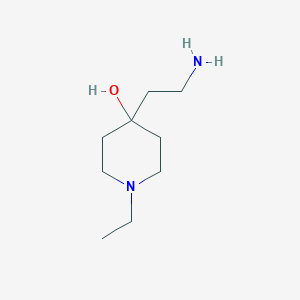


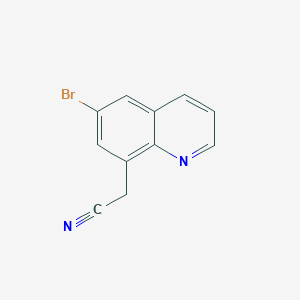
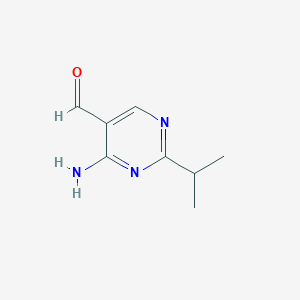
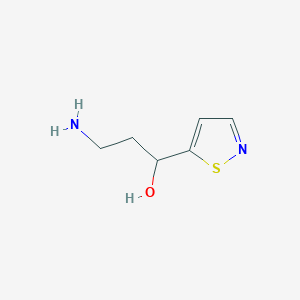
![2-([(2-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13174703.png)
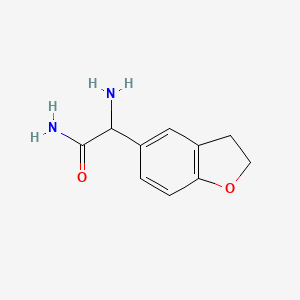

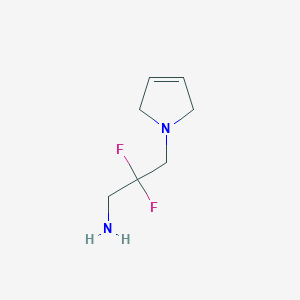
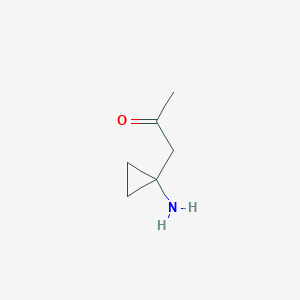
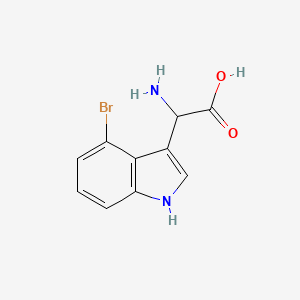
![(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13174732.png)
